Cas no 1075-61-2 (3-(2-aminopropyl)phenol)

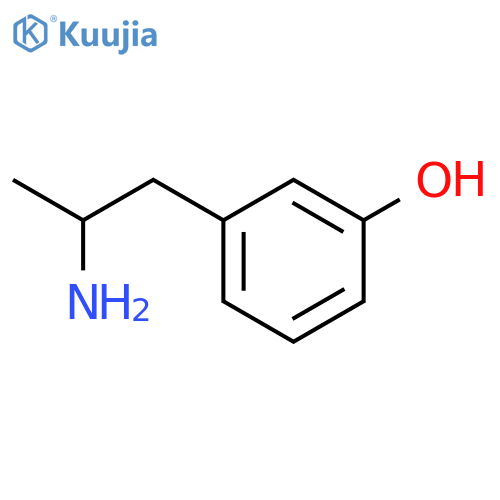

3-(2-aminopropyl)phenol structure

商品名:3-(2-aminopropyl)phenol

CAS番号:1075-61-2

MF:C9H13NO

メガワット:151.20562

MDL:MFCD00047912

CID:829474

3-(2-aminopropyl)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(2-aminopropyl)phenol

- Phenol,3-(2-aminopropyl)-

- alpha-Methyl-m-tyramine

- alpha-Mmtyr

- BRN 2082934

- Gepefrine

- m-(2-Aminopropyl)phenol

- Phenol, m-(2-aminopropyl)-

- Einecs 214-056-0

- 3-(2-Amino-propyl)-phenol

-

- MDL: MFCD00047912

- インチ: InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3

- InChIKey: WTDGMHYYGNJEKQ-UHFFFAOYSA-N

- ほほえんだ: CC(CC1=CC(=CC=C1)O)N

計算された属性

- せいみつぶんしりょう: 151.09979

- どういたいしつりょう: 151.099714

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 9

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 密度みつど: 1.0406 (rough estimate)

- ふってん: 273.23°C (rough estimate)

- フラッシュポイント: 123.7°C

- 屈折率: 1.5380 (estimate)

- PSA: 46.25

3-(2-aminopropyl)phenol セキュリティ情報

- セキュリティ用語:x."> Poison by subcutaneous and intravenous routes. When heated to decomposition it emits toxic fumes of NOx.

3-(2-aminopropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-53183-0.25g |

3-(2-aminopropyl)phenol |

1075-61-2 | 0.25g |

$280.0 | 2023-05-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-1g |

3-(2-Amino-propyl)-phenol |

1075-61-2 | 97% | 1g |

3375.21CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-5g |

3-(2-Amino-propyl)-phenol |

1075-61-2 | 97% | 5g |

13483.87CNY | 2021-05-07 | |

| 1PlusChem | 1P00939S-50mg |

3-(2-aminopropyl)phenol |

1075-61-2 | 90% | 50mg |

$219.00 | 2023-12-26 | |

| 1PlusChem | 1P00939S-500mg |

3-(2-aminopropyl)phenol |

1075-61-2 | 90% | 500mg |

$609.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511097-500mg |

3-(2-Aminopropyl)phenol |

1075-61-2 | 98% | 500mg |

¥3166.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511097-1g |

3-(2-Aminopropyl)phenol |

1075-61-2 | 98% | 1g |

¥4387.00 | 2024-08-09 | |

| Enamine | EN300-53183-1.0g |

3-(2-aminopropyl)phenol |

1075-61-2 | 1g |

$567.0 | 2023-05-03 | ||

| Enamine | EN300-53183-0.1g |

3-(2-aminopropyl)phenol |

1075-61-2 | 0.1g |

$196.0 | 2023-05-03 | ||

| Enamine | EN300-53183-2.5g |

3-(2-aminopropyl)phenol |

1075-61-2 | 2.5g |

$1112.0 | 2023-05-03 |

3-(2-aminopropyl)phenol 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1075-61-2 (3-(2-aminopropyl)phenol) 関連製品

- 103-86-6(Phenol,4-(2-aminopropyl)-)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 249916-07-2(Borreriagenin)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 857369-11-0(2-Oxoethanethioamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1075-61-2)3-(2-aminopropyl)phenol

清らかである:99%/99%/99%

はかる:1g/5g/500mg

価格 ($):436.0/1742.0/273.0